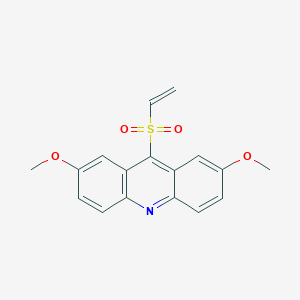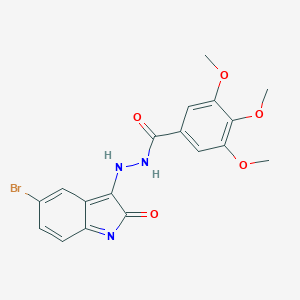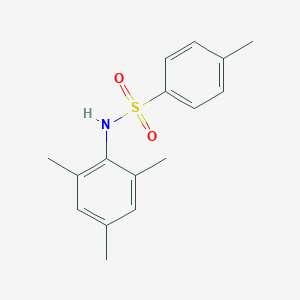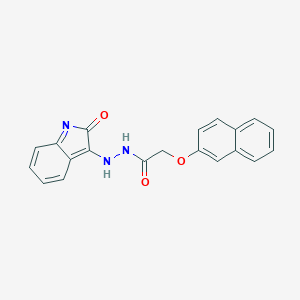![molecular formula C18H13NO B230214 1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
1-benzylbenzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzylbenzo[cd]indol-2(1H)-one, also known as β-carboline, is a heterocyclic compound that is widely studied in the field of organic chemistry. It is a naturally occurring compound that is found in several plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. β-carboline has been the subject of extensive research due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of β-carboline is not fully understood. It is believed that β-carboline exerts its pharmacological activities through the modulation of several signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. β-carboline has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of several pro-inflammatory genes. β-carboline has also been shown to inhibit the activation of MAPKs, which play a critical role in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
β-carboline has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of ROS in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, β-carboline has been reported to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
β-carboline has several advantages for lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has also been extensively studied for its pharmacological activities, making it a well-established compound for research purposes. However, β-carboline also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, β-carboline has been reported to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of β-carboline. One area of research is the development of β-carboline derivatives with improved pharmacological activities. Several β-carboline derivatives have been synthesized and tested for their anticancer activities, and some have shown promising results. Another area of research is the investigation of the neuroprotective effects of β-carboline. β-carboline has been reported to have neuroprotective effects in animal models, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases. Finally, the development of novel synthetic methods for β-carboline could also be an area of research, as it could lead to the synthesis of new derivatives with improved pharmacological activities.
合成法
β-carboline can be synthesized through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl amino acid derivative with a primary amine in the presence of a Lewis acid catalyst.
科学的研究の応用
β-carboline has been extensively studied for its potential pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. β-carboline has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. β-carboline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
製品名 |
1-benzylbenzo[cd]indol-2(1H)-one |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
1-benzylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H13NO/c20-18-15-10-4-8-14-9-5-11-16(17(14)15)19(18)12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChIキー |
WIGKWUCTUWHCFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)


![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)